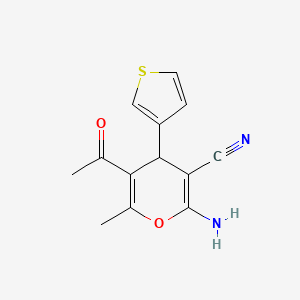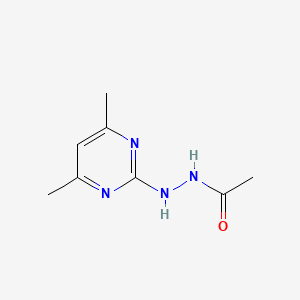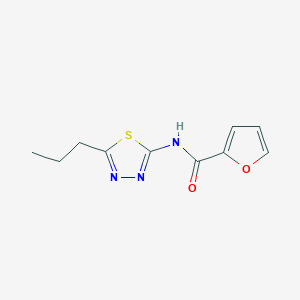
5-acetyl-2-amino-6-methyl-4-(thiophen-3-yl)-4H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE is a complex organic compound that belongs to the pyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with thiophene derivatives under controlled conditions. The reaction may require catalysts such as acids or bases and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in organic synthesis
Biology
Biologically, compounds similar to 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes critical for bacterial survival. In a medicinal context, it could interact with specific receptors or enzymes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 5-ACETYL-2-AMINO-6-METHYL-4-(2-THIENYL)-4H-PYRAN-3-CARBONITRILE
- 5-ACETYL-2-AMINO-6-METHYL-4-(4-THIENYL)-4H-PYRAN-3-CARBONITRILE
Uniqueness
The uniqueness of 5-ACETYL-2-AMINO-6-METHYL-4-(3-THIENYL)-4H-PYRAN-3-CARBONITRILE lies in its specific substitution pattern on the pyran ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H12N2O2S |
|---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-thiophen-3-yl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O2S/c1-7(16)11-8(2)17-13(15)10(5-14)12(11)9-3-4-18-6-9/h3-4,6,12H,15H2,1-2H3 |
InChI Key |
MJTSHOBPTMLOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CSC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)


![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)


![({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099423.png)
![1-(Dimethoxymethyl)-17-(pyridin-3-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099429.png)
![ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11099432.png)
![4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11099433.png)
![2-(Methylsulfanyl)ethyl 2-{4-[((E)-2-{2-[3-chloro-4-methyl(phenylsulfonyl)anilino]acetyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B11099436.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)amino]butan-2-one](/img/structure/B11099459.png)
![5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11099463.png)
![2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11099482.png)
